1-{(E)-[(2,5-dimethylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
1-{(E)-[(2,5-DIMETHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique structure. This compound is characterized by its pentacyclic framework, which includes multiple aromatic rings and functional groups. The presence of both nitro and imino groups suggests potential reactivity and applications in various fields of chemistry and biology.
Preparation Methods
The synthesis of 1-{(E)-[(2,5-DIMETHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves multiple steps, typically starting with the preparation of the core pentacyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: Aromatic substitution reactions can occur on the phenyl rings. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophilic reagents for substitution reactions
Scientific Research Applications
1-{(E)-[(2,5-DIMETHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the imino group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pentacyclic structures with nitro and imino groups. 1-{(E)-[(2,5-DIMETHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is unique due to its specific arrangement of functional groups and the stability of its pentacyclic framework. Similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Diazine alkaloids .
Properties
Molecular Formula |
C33H25N3O4 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)iminomethyl]-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C33H25N3O4/c1-19-15-16-20(2)25(17-19)34-18-33-23-11-5-3-9-21(23)28(22-10-4-6-12-24(22)33)29-30(33)32(38)35(31(29)37)26-13-7-8-14-27(26)36(39)40/h3-18,28-30H,1-2H3 |
InChI Key |
YQIJEBHCNZUWRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=CC=C7[N+](=O)[O-] |
Origin of Product |
United States |
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